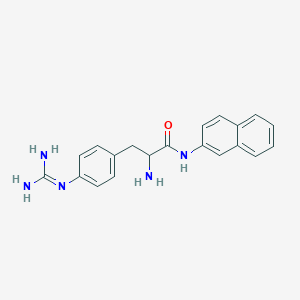![molecular formula C8H13NO2 B053752 (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116693-32-4](/img/structure/B53752.png)
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is a compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves the inhibition of glutamate release. Glutamate is an excitatory neurotransmitter that is involved in many important functions in the brain, including learning and memory. By inhibiting the release of glutamate, (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may help to reduce the symptoms of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has a number of interesting biochemical and physiological effects. For example, this compound has been found to have an inhibitory effect on the release of glutamate, as mentioned above. Additionally, studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde can modulate the activity of GABA receptors, which are important in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in lab experiments is that it has been found to be relatively stable under a variety of conditions. Additionally, this compound has been shown to have a high degree of selectivity for glutamate receptors, which makes it a useful tool for investigating the role of glutamate in the brain. One limitation of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde. One area where this compound may have potential applications is in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in more detail, as well as its potential off-target effects on other neurotransmitter systems. Finally, studies are needed to investigate the safety and efficacy of this compound in animal models and in human clinical trials.
Métodos De Síntesis
The synthesis of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves a series of steps that have been developed over time. One method that has been used involves the reaction of 2,3-dihydro-1H-pyrrolizine with nitrosobenzene in the presence of a catalyst. This reaction results in the formation of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde as a product.
Aplicaciones Científicas De Investigación
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has been studied for its potential applications in scientific research. One area where this compound has been investigated is in the field of neuroscience. Studies have shown that this compound has an inhibitory effect on the release of glutamate, which is an important neurotransmitter in the brain. This suggests that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
Número CAS |
116693-32-4 |
|---|---|
Nombre del producto |
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2S,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8+/m1/s1 |
Clave InChI |
VDZGIIOVACLOED-SFYZADRCSA-N |
SMILES isomérico |
C1CCN2[C@H](C1)C[C@H](O2)C=O |
SMILES |
C1CCN2C(C1)CC(O2)C=O |
SMILES canónico |
C1CCN2C(C1)CC(O2)C=O |
Sinónimos |
2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




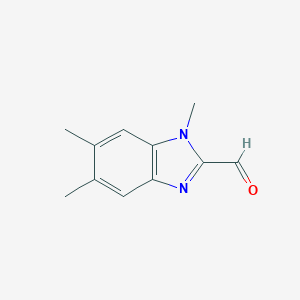
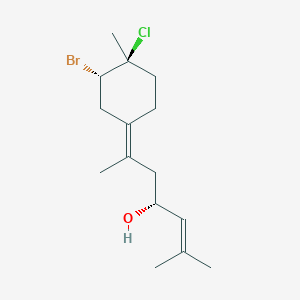

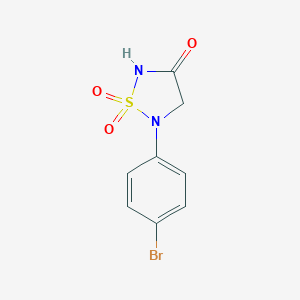
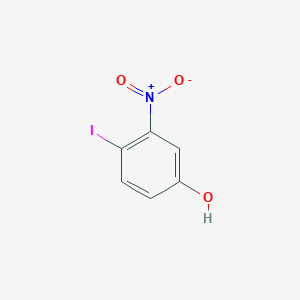
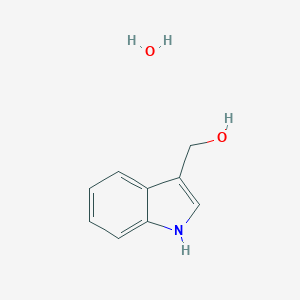

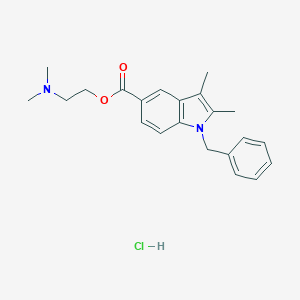
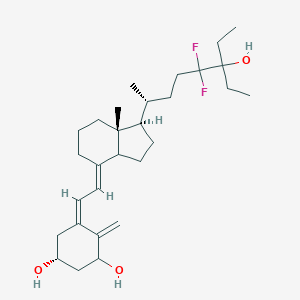

![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
